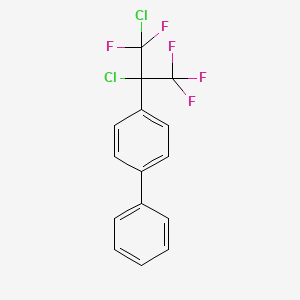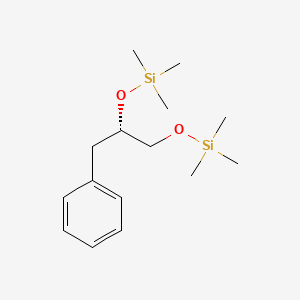
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane is a unique organosilicon compound It features a benzyl group attached to a silicon atom, with two oxygen atoms and two silicon atoms forming a cyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane typically involves the reaction of benzyl chloride with a silicon-containing precursor under specific conditions. One common method is to react benzyl chloride with tetramethyldisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Methyl-substituted siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism by which (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane exerts its effects is primarily through its interaction with other molecules via its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyldisiloxane: Similar in structure but lacks the benzyl group.
Hexamethyldisiloxane: Contains additional methyl groups compared to (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61414-10-6 |
|---|---|
Molekularformel |
C15H28O2Si2 |
Molekulargewicht |
296.55 g/mol |
IUPAC-Name |
trimethyl-[(2S)-1-phenyl-3-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-15(17-19(4,5)6)12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3/t15-/m0/s1 |
InChI-Schlüssel |
TVJFTVBFFWQZDM-HNNXBMFYSA-N |
Isomerische SMILES |
C[Si](C)(C)OC[C@H](CC1=CC=CC=C1)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)OCC(CC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
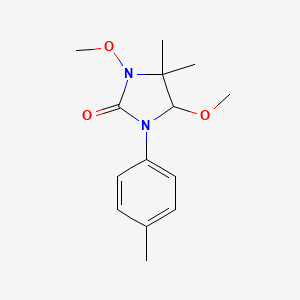

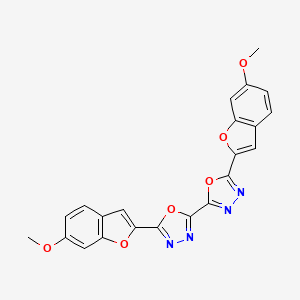
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
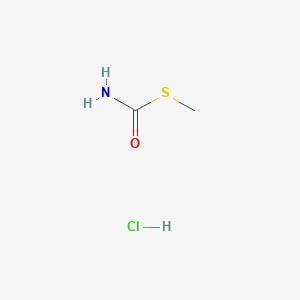
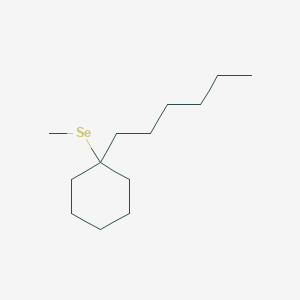
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
